BenchChemオンラインストアへようこそ!

4-Chloroquinazoline-5-carbonitrile

Nucleophilic aromatic substitution SNAr reactivity Electrophilicity

4-Chloroquinazoline-5-carbonitrile (CAS 1231761-53-7) is a heterobifunctional quinazoline derivative bearing a chlorine atom at the C4 position and a carbonitrile (–C≡N) group at the C5 position on the fused bicyclic core (molecular formula C₉H₄ClN₃, MW 189.60 g/mol). The quinazoline scaffold is a recognized privileged structure in medicinal chemistry, serving as the core template for multiple FDA-approved EGFR tyrosine kinase inhibitors including gefitinib, erlotinib, lapatinib, and afatinib.

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
CAS No. 1231761-53-7
Cat. No. B3320327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-5-carbonitrile
CAS1231761-53-7
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CN=C2Cl)C#N
InChIInChI=1S/C9H4ClN3/c10-9-8-6(4-11)2-1-3-7(8)12-5-13-9/h1-3,5H
InChIKeyQFVYLJLOLIVEAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazoline-5-carbonitrile (CAS 1231761-53-7): A Dual-Functional Quinazoline Building Block for Targeted Kinase Inhibitor Synthesis


4-Chloroquinazoline-5-carbonitrile (CAS 1231761-53-7) is a heterobifunctional quinazoline derivative bearing a chlorine atom at the C4 position and a carbonitrile (–C≡N) group at the C5 position on the fused bicyclic core (molecular formula C₉H₄ClN₃, MW 189.60 g/mol) . The quinazoline scaffold is a recognized privileged structure in medicinal chemistry, serving as the core template for multiple FDA-approved EGFR tyrosine kinase inhibitors including gefitinib, erlotinib, lapatinib, and afatinib [1]. This particular substitution pattern—an electron-withdrawing nitrile peri to the pyrimidine N1 and a chlorine leaving group at the electrophilic C4 position—affords orthogonal reactivity handles that enable sequential, regioselective derivatization at two distinct positions without protecting group strategies, making it a strategically differentiated intermediate for fragment-based and structure-guided kinase inhibitor design programs [1][2].

Why 4-Chloroquinazoline-5-carbonitrile Cannot Be Substituted by Simpler Quinazoline Analogs in Medicinal Chemistry Programs


Structural analogs such as 4-chloroquinazoline (lacking the C5 nitrile), quinazoline-5-carbonitrile (lacking the C4 chlorine), or positional isomers bearing the nitrile at C6 or C8 are not functionally interchangeable with 4-chloroquinazoline-5-carbonitrile. The C5 carbonitrile group exerts a powerful electron-withdrawing inductive and resonance effect that significantly enhances the electrophilicity of the C4 position toward nucleophilic aromatic substitution (SNAr) compared to unsubstituted 4-chloroquinazoline . More critically, the C5 nitrile is peri to the N1 pyrimidine nitrogen, enabling intramolecular dipole interactions that are geometrically impossible for C6 or C8 positional isomers, thereby altering both ground-state electronic distribution and transition-state stabilization during SNAr reactions [1]. Positional isomerism on the quinazoline core has been demonstrated to produce divergent kinase selectivity profiles—compounds differing only in C5 vs. C6 substitution patterns can exhibit greater than 10-fold differences in PI3K isoform selectivity [2]. Consequently, substituting a cheaper or more readily available analog without validating the impact of the precise C4-Cl/C5-CN substitution topology risks irreproducible synthetic outcomes, altered biological activity, and wasted optimization cycles.

Quantitative Differentiation Evidence: 4-Chloroquinazoline-5-carbonitrile vs. Closest Structural Analogs


Enhanced C4 Electrophilicity via C5 Carbonitrile: pKa Comparison with Unsubstituted 4-Chloroquinazoline

The electron-withdrawing C5 carbonitrile group substantially enhances the electrophilic character of the C4 position relative to the parent 4-chloroquinazoline scaffold. This is reflected in the predicted pKa values of the conjugate acids: the target compound has a pKa of −0.19 ± 0.43, compared to +0.83 ± 0.30 for 4-chloroquinazoline (CAS 5190-68-1) [1]. A lower (more negative) pKa value indicates that the protonated quinazoline ring is a stronger acid, corresponding to greater positive charge density at C4 and increased susceptibility to nucleophilic attack. Computational and experimental studies on 4-chloroquinazoline derivatives confirm that electron-withdrawing substituents on the fused benzo ring lower the activation energy for SNAr at C4 by stabilizing the Meisenheimer intermediate [2].

Nucleophilic aromatic substitution SNAr reactivity Electrophilicity pKa

Differentiated Polar Surface Area vs. 4-Chloroquinazoline: Implications for Fragment-Based Drug Design

The addition of the C5 carbonitrile group nearly doubles the topological polar surface area (TPSA) compared to the parent 4-chloroquinazoline scaffold. The target compound has a TPSA of 50 Ų, versus 25.8 Ų for 4-chloroquinazoline [1]. This TPSA value places 4-chloroquinazoline-5-carbonitrile closer to the optimal range for oral bioavailability (typically < 140 Ų for good membrane permeability, but > 50 Ų is considered beneficial for aqueous solubility). Additionally, the target compound has 3 H-bond acceptors (vs. 2 for the parent) and an ACD/LogP of 1.12 (vs. XLogP3 of 1.9 for 4-chloroquinazoline), indicating improved hydrophilicity without sacrificing drug-like lipophilicity . For fragment-based drug design programs, this distinct physicochemical profile makes the target a more informative starting point for vector exploration toward the solvent-exposed region of kinase ATP-binding pockets.

Polar surface area Drug-likeness Fragment-based drug design Physicochemical properties

Regioselective Monofunctionalization Advantage vs. 2,4-Dichloroquinazoline-5-carbonitrile

Compared to 2,4-dichloroquinazoline-5-carbonitrile (CAS 1823921-32-9), which contains two competing electrophilic chlorine centers at C2 and C4, 4-chloroquinazoline-5-carbonitrile possesses a single chlorine leaving group. This structural difference eliminates the regioselectivity challenge inherent in the 2,4-dichloro analog. DFT calculations on 2,4-dichloroquinazoline have demonstrated that the C4 position has a higher LUMO coefficient and lower activation energy for nucleophilic attack than C2, but competitive reactivity at C2 is not negligible—requiring careful control of reaction conditions (temperature, solvent, stoichiometry) to achieve regioselective C4 substitution [1]. The 2,4-dichloro analog also has a significantly more acidic pKa of −1.88 ± 0.30 and higher density (1.57 g/cm³ vs. 1.44 g/cm³ for the target), reflecting its greater overall electrophilicity and higher molecular weight (224.05 vs. 189.60 g/mol), which may complicate reaction workup and purification . For medicinal chemistry programs requiring iterative C4 derivatization without C2 interference, the target compound provides cleaner reaction profiles and higher atom economy.

Regioselectivity Sequential derivatization SNAr Dual functionalization

Positional Isomer Differentiation: pKa and Electronic Effects of C5 vs. C6 vs. C8 Carbonitrile Substitution

Among the three regioisomeric 4-chloroquinazoline-carbonitriles, the C5-substituted isomer exhibits the most negative predicted pKa (strongest acid character), consistent with the strongest electron-withdrawing effect at the C4 position. The predicted pKa values are: −0.19 ± 0.43 (C5-CN, target), +0.06 ± 0.50 (C6-CN, CAS 150449-97-1), and +0.01 ± 0.50 (C8-CN, CAS 1231761-54-8) . The C5 nitrile is uniquely positioned peri to the pyrimidine N1 nitrogen, enabling through-space dipole–dipole interactions that are geometrically inaccessible to C6 and C8 isomers [1]. This peri relationship has implications beyond ground-state electronics: it can stabilize specific transition-state conformations during SNAr and may influence the orientation of the nitrile in kinase binding sites when the scaffold is elaborated into 4-anilinoquinazoline inhibitors. While all three isomers share identical molecular formula (C₉H₄ClN₃) and molecular weight (189.60 g/mol), and near-identical boiling points (368.5 °C predicted), their divergent electronic properties make them non-interchangeable in structure–activity relationship (SAR) studies.

Positional isomerism Electronic effects Regioisomer Quinazoline SAR

Orthogonal Bifunctional Reactivity: C4-Cl for SNAr and C5-CN for Late-Stage Diversification

4-Chloroquinazoline-5-carbonitrile provides two chemically orthogonal functional groups on the quinazoline scaffold: the C4 chlorine serves as an electrophilic leaving group for SNAr with amines (primary synthetic route to 4-anilinoquinazolines), while the C5 carbonitrile can undergo independent transformations including reduction to the aminomethyl analog, hydrolysis to the carboxylic acid, or cycloaddition to tetrazole derivatives—all without interference at the C4 position after initial derivatization [1][2]. In contrast, 4-chloroquinazoline (CAS 5190-68-1) provides only the C4-Cl handle, requiring de novo introduction of any additional functional group through less efficient electrophilic aromatic substitution chemistry that lacks positional control [3]. Quinazoline-5-carbonitrile (CAS 1231761-02-6) provides the C5-CN handle but lacks the C4 leaving group, requiring alternative (often lower-yielding) methods to install the 4-amino pharmacophore that is critical for kinase hinge-region binding. 4-Chloroquinazoline has been documented as unstable under certain synthetic conditions, requiring sequential protection/deprotection strategies during multi-step syntheses [3], whereas the electron-withdrawing C5 nitrile of the target compound stabilizes the quinazoline ring toward hydrolytic decomposition.

Orthogonal reactivity Late-stage functionalization Nitrile transformations Building block

Supplier Purity Benchmarks and ISO-Certified Quality Control for Pharmaceutical Research

Commercial availability data indicates that 4-chloroquinazoline-5-carbonitrile is supplied at multiple purity grades suitable for different stages of research: 95% (CheMenu, Catalog CM142529), 97% (Leyan, Catalog 1125553), and NLT 98% (MolCore, ISO-certified) . MolCore specifically provides this compound under an ISO-certified quality management system, which includes batch-specific certificates of analysis (CoA) suitable for pharmaceutical R&D quality control documentation . In comparison, the closely related positional isomer 4-chloroquinazoline-8-carbonitrile is listed as available at minimum 95% purity through various suppliers and has been noted as a discontinued product by at least one major supplier (CymitQuimica) , suggesting potential supply-chain fragility. Storage conditions are consistent across suppliers at 2–8°C, with the compound classified under MDL number MFCD15527391 .

Purity specification Quality control ISO certification Procurement

Optimal Deployment Scenarios for 4-Chloroquinazoline-5-carbonitrile in Drug Discovery and Chemical Biology


Fragment-Based Kinase Inhibitor Library Synthesis via C4 SNAr Diversification

4-Chloroquinazoline-5-carbonitrile is ideally suited as a core fragment for generating focused 4-anilinoquinazoline libraries targeting the ATP-binding pocket of tyrosine kinases (EGFR, VEGFR-2, PI3K family). Its enhanced C4 electrophilicity (pKa −0.19 vs. +0.83 for unsubstituted 4-chloroquinazoline) enables efficient SNAr coupling with diverse aniline building blocks under mild conditions (K₂CO₃, polar aprotic solvent, 60–80°C), yielding 4-anilinoquinazoline-5-carbonitrile intermediates [1][2]. The retained C5 carbonitrile serves as a secondary diversification point for late-stage functionalization to carboxylic acid, amide, aminomethyl, or tetrazole derivatives, enabling systematic exploration of the solvent-exposed region of the kinase binding pocket without resynthesizing the entire scaffold for each analog [2].

Regioselective Synthesis of PI3K-Selective Quinazoline Probes

The specific C5 substitution topology of the target compound is relevant for developing isoform-selective PI3K inhibitors. Published SAR data demonstrate that modifications at positions 4 and 5 of the quinazoline core can produce >10-fold selectivity shifts across PI3Kα, β, γ, and δ isoforms as well as mTOR [1]. 4-Chloroquinazoline-5-carbonitrile provides a single chlorine leaving group at C4 (unlike the 2,4-dichloro analog), eliminating the risk of competing C2 vs. C4 substitution that would produce regioisomeric contaminations in the final bioactive compound. This is particularly important when correlating biological assay results with chemical structure in SAR tables intended for patent applications or peer-reviewed publications [2].

Chemical Biology Tool Compound Development Requiring Orthogonal Bifunctional Conjugation

For chemical biology applications such as PROTAC (proteolysis-targeting chimera) design or fluorescent probe synthesis, the target compound offers an attractive scaffold with two chemically addressable vectors: the C4 position for installing the target-protein-binding warhead (via SNAr with an appropriate aniline), and the C5 carbonitrile for attaching a linker–E3 ligase ligand conjugate or fluorophore (via nitrile reduction to aminomethyl, followed by amide coupling or reductive amination) [1][2]. This orthogonal reactivity avoids the need for protecting group strategies that add synthetic steps and reduce overall yield, a critical advantage when working with precious linker–payload constructs.

Quality-Controlled Intermediate for GLP-Compliant Preclinical Candidate Synthesis

For pharmaceutical development organizations requiring documented quality control for intermediates used in GLP toxicology batch synthesis, 4-chloroquinazoline-5-carbonitrile is available at NLT 98% purity under ISO-certified quality systems (MolCore) with full analytical documentation including NMR, HPLC, and LC-MS [1]. This quality tier is not uniformly available for positional isomers (C6, C7, C8 carbonitrile analogs), making the target compound the preferred procurement choice when regulatory documentation for the synthetic intermediate is required. Multiple active suppliers across different purity grades (95%–98%+) also provide supply-chain resilience for multi-year development programs [1][2].

Quote Request

Request a Quote for 4-Chloroquinazoline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.